molecular formula C25H22N4O8 B1681762 Streptonigrin CAS No. 1079893-79-0

Streptonigrin

Cat. No. B1681762
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Streptonigrin was a successful target of Total synthesis in 2011 . The synthesis of the potent antitumor agent (±)-streptonigrin has been achieved in 14 linear steps and 11% overall yield from ethyl glyoxalate . The synthesis features a challenging ring-closing metathesis reaction, followed by elimination and aromatization, to furnish a key pentasubstituted pyridine fragment .


Molecular Structure Analysis

The molecular formula of Streptonigrin is C25H22N4O8 . It is composed of four aromatic rings: the aminoquinolinone rings (A and B) and pyridine © ring are nearly coplanar, and the multisubstituted phenyl ring (ring D) is perpendicular to rings A, B, and C .


Chemical Reactions Analysis

Streptonigrin has been the subject of extensive synthetic, biosynthetic, and biological investigations . A new synthetic approach to the C-D ring portion of Streptonigrin analogues has been reported . There is also a full discussion of Weinreb’s end game, which proved capricious in our hands, and how we came to a revised route, plus recent studies evaluating chiral ligands for a demanding asymmetric Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

Streptonigrin has a molecular weight of 506.5 g/mol . It is a quinolone and a member of pyridines .

Scientific Research Applications

Interaction with Metal Ions and DNA

Streptonigrin has been studied for its interaction with metal ions and DNA. It is a 7-aminoquinoline-5,8-dione, highly active against a range of human cancers. It was used clinically until 1977, and its antitumor activity is primarily attributed to causing DNA strand scission. Studies show that metal ions play a critical role in the DNA-degradation pathway, either by directly complexing with streptonigrin or catalyzing the production of DNA damaging species. Streptonigrin's interaction with DNA is significantly enhanced when reductively activated or in the presence of transition metal ions (Harding & Long, 1997).

Inhibition of SENP1 and Impact on HIF1α

Research indicates that streptonigrin binds and inhibits the SUMO-specific protease SENP1. This interaction disrupts SENP1-SUMO1 interaction and subsequently reduces the level of hypoxia-inducible factor alpha (HIF1α) in cells. These findings are pivotal for developing SENP1 targeting strategies and modifying streptonigrin for potential clinical use (Ambaye et al., 2018).

Biosynthetic Pathway Investigation

The biosynthesis of streptonigrin involves various intermediates like (2S,3S)-β-methyltryptophan. This process is catalyzed by enzymes from the streptonigrin biosynthetic pathway. Understanding this pathway is crucial for the complete elucidation of streptonigrin's biosynthesis, which could lead to the creation of new streptonigrin analogues (Kong et al., 2016).

Novel Derivatives and Genetic Manipulation

Research on streptonigrin biosynthesis has revealed unusual processes like cryptic carboxyl methylation and an oxidative cleavage of a N-C bond. Understanding these processes provides opportunities to create new streptonigrinoid analogues as potential therapeutic agents through genetic and chemo-enzymatic methods (Xu et al., 2013).

Role in DNA Topoisomerase II Dependent DNA Cleavage

Streptonigrin has been shown to induce mammalian topoisomerase II-dependent DNA cleavage. This cleavage activity is comparable to other known topoisomerase II poisons, suggesting its potential use in studying and targeting this crucial enzyme in cancer therapy (Yamashita et al., 1990).

Cytogenetic Effects

Studies have shown that streptonigrin can alter chromosomes during meiosis in mouse ova, suggesting its cytogenetic effects and potential as a research tool in studying genetic alterations (Jagiello, 1967).

Safety And Hazards

Streptonigrin is a complex cytotoxic antibiotic obtained from Streptomyces flocculus or S. rufochronmogenus . It is used in advanced carcinoma and causes leukopenia . It was previously used as an anticancer drug but was discontinued because of its toxic effects .

Future Directions

Streptonigrin is gaining attention as a drug molecule owing to its potential antitumor and antibiotic effects . Many investigations have been conducted on this molecule and its derivatives to determine the most effective molecule with low toxicity to enable new drug discovery . Therefore, Streptonigrin and its derived compounds may boost the molecule as a highly interesting target molecule for new drug design, development, and therapy .

properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Streptonigrin

CAS RN

3930-19-6
Record name Streptonigrin
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Record name Streptonigrin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Record name STREPTONIGRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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